molecular formula C10H8Br2F2O3 B1409867 Methyl 2,3-dibromo-5-(difluoromethoxy)phenylacetate CAS No. 1807180-38-6

Methyl 2,3-dibromo-5-(difluoromethoxy)phenylacetate

Cat. No. B1409867
CAS RN: 1807180-38-6
M. Wt: 373.97 g/mol
InChI Key: DVPKFSVUEIDVPU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Methyl 2,3-dibromo-5-(difluoromethoxy)phenylacetate (MDDFP) is a synthetic compound that has been studied for its potential applications in scientific research. MDDFP is a type of organobromine compound that has been used for a variety of purposes, including as a catalyst in organic synthesis, as a reagent for the synthesis of organic compounds, and as a flame retardant. MDDFP has also been used in the study of enzyme inhibition, as a probe to study the structure and function of proteins, and as a drug target.

Scientific Research Applications

Methyl 2,3-dibromo-5-(difluoromethoxy)phenylacetate has been used for a variety of scientific research applications, including as a catalyst in organic synthesis, as a reagent for the synthesis of organic compounds, and as a flame retardant. Methyl 2,3-dibromo-5-(difluoromethoxy)phenylacetate has also been used in the study of enzyme inhibition, as a probe to study the structure and function of proteins, and as a drug target.

Mechanism of Action

The mechanism of action of Methyl 2,3-dibromo-5-(difluoromethoxy)phenylacetate depends on its application. As a catalyst in organic synthesis, Methyl 2,3-dibromo-5-(difluoromethoxy)phenylacetate acts as a Lewis acid, which facilitates the formation of new bonds between molecules. As a reagent for the synthesis of organic compounds, Methyl 2,3-dibromo-5-(difluoromethoxy)phenylacetate acts as a nucleophile, which reacts with electrophiles to form new molecules. As a flame retardant, Methyl 2,3-dibromo-5-(difluoromethoxy)phenylacetate acts as a radical scavenger, which prevents the propagation of combustion. As a probe to study the structure and function of proteins, Methyl 2,3-dibromo-5-(difluoromethoxy)phenylacetate acts as a fluorescent dye, which can be used to visualize the structure of proteins. As a drug target, Methyl 2,3-dibromo-5-(difluoromethoxy)phenylacetate acts as an inhibitor, which binds to and blocks the activity of enzymes.
Biochemical and Physiological Effects
The biochemical and physiological effects of Methyl 2,3-dibromo-5-(difluoromethoxy)phenylacetate depend on its application. As a catalyst in organic synthesis, Methyl 2,3-dibromo-5-(difluoromethoxy)phenylacetate does not have any direct effects on biochemical or physiological processes. As a reagent for the synthesis of organic compounds, Methyl 2,3-dibromo-5-(difluoromethoxy)phenylacetate can be toxic if ingested, as it can react with biological molecules in the body. As a flame retardant, Methyl 2,3-dibromo-5-(difluoromethoxy)phenylacetate can be toxic if inhaled, as it can react with biological molecules in the lungs. As a probe to study the structure and function of proteins, Methyl 2,3-dibromo-5-(difluoromethoxy)phenylacetate does not have any direct effects on biochemical or physiological processes. As a drug target, Methyl 2,3-dibromo-5-(difluoromethoxy)phenylacetate can have a variety of effects, depending on the enzyme it is targeting.

Advantages and Limitations for Lab Experiments

Methyl 2,3-dibromo-5-(difluoromethoxy)phenylacetate has a number of advantages and limitations for use in lab experiments. As a catalyst in organic synthesis, Methyl 2,3-dibromo-5-(difluoromethoxy)phenylacetate is highly reactive, which makes it ideal for use in rapid reactions. However, it is also highly toxic, which can make it dangerous to handle in the lab. As a reagent for the synthesis of organic compounds, Methyl 2,3-dibromo-5-(difluoromethoxy)phenylacetate is highly reactive, which makes it ideal for use in rapid reactions. However, it is also highly toxic, which can make it dangerous to handle in the lab. As a flame retardant, Methyl 2,3-dibromo-5-(difluoromethoxy)phenylacetate is non-flammable, which makes it ideal for use in experiments involving flammable materials. However, it is also highly toxic, which can make it dangerous to handle in the lab. As a probe to study the structure and function of proteins, Methyl 2,3-dibromo-5-(difluoromethoxy)phenylacetate is highly fluorescent, which makes it ideal for use in experiments involving proteins. However, it is also highly toxic, which can make it dangerous to handle in the lab. As a drug target, Methyl 2,3-dibromo-5-(difluoromethoxy)phenylacetate is highly specific, which makes it ideal for use in experiments involving drug targets. However, it is also highly toxic, which can make it dangerous to handle in the lab.

Future Directions

The potential future directions for the use of Methyl 2,3-dibromo-5-(difluoromethoxy)phenylacetate include the development of new catalysts for organic synthesis, new reagents for the synthesis of organic compounds, new flame retardants, new probes for the study of protein structure and function, and new drug targets. Additionally, Methyl 2,3-dibromo-5-(difluoromethoxy)phenylacetate could be used in the development of new materials, such as polymers and composites. Finally, Methyl 2,3-dibromo-5-(difluoromethoxy)phenylacetate could be used to develop new drugs and drug delivery systems.

properties

IUPAC Name

methyl 2-[2,3-dibromo-5-(difluoromethoxy)phenyl]acetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H8Br2F2O3/c1-16-8(15)3-5-2-6(17-10(13)14)4-7(11)9(5)12/h2,4,10H,3H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DVPKFSVUEIDVPU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)CC1=C(C(=CC(=C1)OC(F)F)Br)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H8Br2F2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

373.97 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Methyl 2,3-dibromo-5-(difluoromethoxy)phenylacetate

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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